molecular formula C6H8O3 B1299900 (S)-3-Oxocyclopentanecarboxylic acid CAS No. 71830-06-3

(S)-3-Oxocyclopentanecarboxylic acid

Cat. No. B1299900
CAS RN: 71830-06-3
M. Wt: 128.13 g/mol
InChI Key: RDSNBKRWKBMPOP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488136

Procedure details

318.36 g (3 mol) of trimethylorthoformate are added gradually to a solution of 128.2 g (1 mol) of nonracemic 3-oxocyclopentanecarboxylic acid and 11.4 g (0.06 mol) of p-toluene sulfonic acid hydrate in 380 ml of methanol within 5-10 minutes while stirring, The mixture is heated and during 25 minutes a mixture of formic acid methyl ester and methanol is distilled off (about 185 g of distillate), Thereafter 29 g of 30% sodium methylate solution (0.16 mol) are added and the reaction mixture is kept boiling under reflux for 2 hours; methanol is distilled off, the residue cooled to 10° C. and dissolved by adding 230 ml of methylene chloride and 200 ml of water. By adding 5% sulfuric acid the mixture is adjusted to pH 1.4 and stirred at 10° C. for 30 minutes. The methylene chloride phase is separated and the aqueous phase extracted again with 100 ml of methylene chloride. The combined organic phases are stirred with 50 ml of water, separated and the solvent is distilled off in vacuo. The residue is fractionated in vacuo.
Quantity
318.36 g
Type
reactant
Reaction Step One
Quantity
128.2 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:6][CH3:7])[O:4]C.[O:8]=[C:9]1[CH2:13][CH2:12][CH:11](C(O)=O)[CH2:10]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.COC=O.C[O-].[Na+]>CO>[CH3:7][O:6][C:3]([CH:11]1[CH2:12][CH2:13][C:9](=[O:8])[CH2:10]1)=[O:4] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
318.36 g
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
128.2 g
Type
reactant
Smiles
O=C1CC(CC1)C(=O)O
Name
Quantity
11.4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
380 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated and during 25 minutes
Duration
25 min
DISTILLATION
Type
DISTILLATION
Details
is distilled off (about 185 g of distillate)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
methanol is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
by adding 230 ml of methylene chloride and 200 ml of water
ADDITION
Type
ADDITION
Details
By adding 5% sulfuric acid the mixture
STIRRING
Type
STIRRING
Details
stirred at 10° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The methylene chloride phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted again with 100 ml of methylene chloride
STIRRING
Type
STIRRING
Details
The combined organic phases are stirred with 50 ml of water
CUSTOM
Type
CUSTOM
Details
separated
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo

Outcomes

Product
Name
Type
Smiles
COC(=O)C1CC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05488136

Procedure details

318.36 g (3 mol) of trimethylorthoformate are added gradually to a solution of 128.2 g (1 mol) of nonracemic 3-oxocyclopentanecarboxylic acid and 11.4 g (0.06 mol) of p-toluene sulfonic acid hydrate in 380 ml of methanol within 5-10 minutes while stirring, The mixture is heated and during 25 minutes a mixture of formic acid methyl ester and methanol is distilled off (about 185 g of distillate), Thereafter 29 g of 30% sodium methylate solution (0.16 mol) are added and the reaction mixture is kept boiling under reflux for 2 hours; methanol is distilled off, the residue cooled to 10° C. and dissolved by adding 230 ml of methylene chloride and 200 ml of water. By adding 5% sulfuric acid the mixture is adjusted to pH 1.4 and stirred at 10° C. for 30 minutes. The methylene chloride phase is separated and the aqueous phase extracted again with 100 ml of methylene chloride. The combined organic phases are stirred with 50 ml of water, separated and the solvent is distilled off in vacuo. The residue is fractionated in vacuo.
Quantity
318.36 g
Type
reactant
Reaction Step One
Quantity
128.2 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:6][CH3:7])[O:4]C.[O:8]=[C:9]1[CH2:13][CH2:12][CH:11](C(O)=O)[CH2:10]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.COC=O.C[O-].[Na+]>CO>[CH3:7][O:6][C:3]([CH:11]1[CH2:12][CH2:13][C:9](=[O:8])[CH2:10]1)=[O:4] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
318.36 g
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
128.2 g
Type
reactant
Smiles
O=C1CC(CC1)C(=O)O
Name
Quantity
11.4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
380 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated and during 25 minutes
Duration
25 min
DISTILLATION
Type
DISTILLATION
Details
is distilled off (about 185 g of distillate)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
methanol is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
by adding 230 ml of methylene chloride and 200 ml of water
ADDITION
Type
ADDITION
Details
By adding 5% sulfuric acid the mixture
STIRRING
Type
STIRRING
Details
stirred at 10° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The methylene chloride phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted again with 100 ml of methylene chloride
STIRRING
Type
STIRRING
Details
The combined organic phases are stirred with 50 ml of water
CUSTOM
Type
CUSTOM
Details
separated
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo

Outcomes

Product
Name
Type
Smiles
COC(=O)C1CC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.